![molecular formula C14H18N4 B7540764 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
1-[4-(Imidazol-1-yl)phenylmethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Imidazol-1-yl)phenylmethyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a piperazine derivative that has an imidazole ring attached to a phenylmethyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine involves its binding to serotonin receptors. It has been found to be a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT7 receptor. This binding leads to the activation of intracellular signaling pathways, including the cAMP and MAPK pathways. These pathways are involved in the regulation of various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and movement. This compound has also been found to have anxiolytic and antidepressant effects, which may be related to its binding to the 5-HT1A receptor. Additionally, it has been found to have antipsychotic effects, which may be related to its binding to the 5-HT7 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine in lab experiments is its high potency and selectivity for serotonin receptors. This allows for precise and specific manipulation of these receptors, which is essential for studying their function and developing new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects. It has been found to have dose-dependent effects on various physiological processes, including heart rate, blood pressure, and body temperature.
Direcciones Futuras
There are several future directions for the research and development of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine. One of the most significant directions is the development of new drugs based on this compound for the treatment of neuropsychiatric disorders. This may involve the modification of its structure to improve its pharmacokinetic properties and reduce its side effects. Another direction is the study of its effects on other neurotransmitter systems, including the glutamate and GABA systems. This may lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Finally, the development of new imaging techniques for visualizing serotonin receptors in vivo may allow for the precise localization and quantification of these receptors in the brain, which may improve our understanding of their function and role in neuropsychiatric disorders.
Conclusion
In conclusion, this compound is a potent and selective ligand for serotonin receptors that has significant potential for use in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research and development of this compound may lead to the development of new drugs for the treatment of neuropsychiatric disorders and improve our understanding of the function of serotonin receptors in the brain.
Métodos De Síntesis
The synthesis of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine has been achieved using various methods. One of the most common methods involves the reaction of 1-(4-bromophenyl)piperazine with imidazole in the presence of a palladium catalyst. Another method involves the reaction of 1-(4-nitrophenyl)piperazine with imidazole followed by reduction with hydrogen gas. The yield of the product using these methods is generally high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(Imidazol-1-yl)phenylmethyl]piperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is in the study of serotonin receptors. It has been found to be a potent ligand for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been used in the development of new drugs for the treatment of depression, anxiety disorders, and schizophrenia.
Propiedades
IUPAC Name |
1-[(4-imidazol-1-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-14(18-10-7-16-12-18)4-2-13(1)11-17-8-5-15-6-9-17/h1-4,7,10,12,15H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPCFRBSMBJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

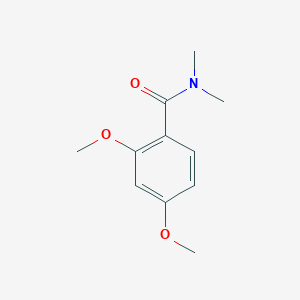
![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
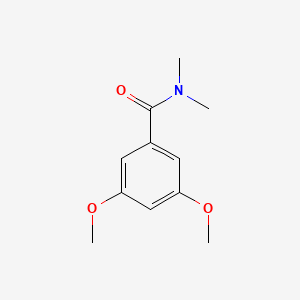
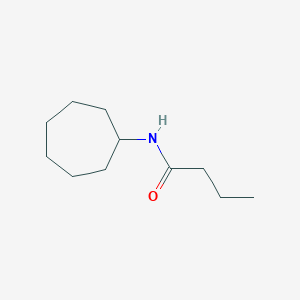
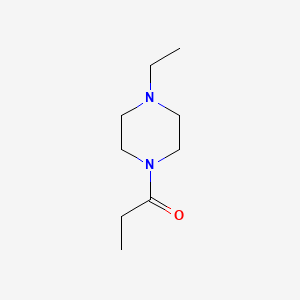
![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)
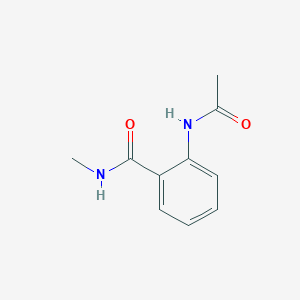

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)